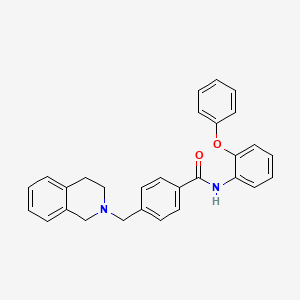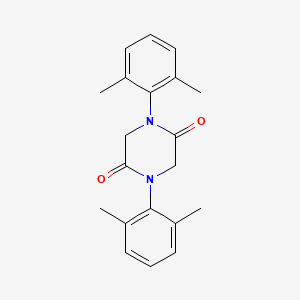![molecular formula C18H9N3O7 B11564229 2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564229.png)
2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 8 positions .
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis
Properties
Molecular Formula |
C18H9N3O7 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N3O7/c22-13-3-1-10(2-4-13)19-17(23)14-7-11(20(25)26)5-9-6-12(21(27)28)8-15(16(9)14)18(19)24/h1-8,22H |
InChI Key |
OJXNUHVCJNIBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-2-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564146.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11564156.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11564160.png)
![(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564163.png)

![N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide](/img/structure/B11564170.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
![N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B11564173.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11564181.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11564187.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11564189.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11564190.png)
